Chemical structure and properties of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride
Chemical structure and properties of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride
An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride: A Key Intermediate in Medicinal Chemistry
Executive Summary
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds. Derivatives of this scaffold are known to exhibit potent activities, including the inhibition of the NF-κB signaling pathway, which is crucial in inflammation and cancer.[1] This guide focuses on 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride, a highly reactive and valuable intermediate. While not typically isolated, this acyl chloride serves as a powerful electrophilic building block for the synthesis of diverse libraries of amide and ester derivatives. We will explore its synthesis from the corresponding carboxylic acid, provide detailed protocols for its in-situ generation and subsequent derivatization, and discuss its application in the development of novel therapeutic agents. This document is intended for researchers and scientists in drug discovery who seek to leverage this versatile intermediate for creating new chemical entities.
The 1,2,3,4-Tetrahydroquinolin-2-one Scaffold: A Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroquinoline core is a ubiquitous structural motif found in numerous natural products and pharmacologically relevant molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets.
One of the most significant biological activities associated with this scaffold is the inhibition of Nuclear Factor-kappa B (NF-κB). NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is linked to various diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1] Certain 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, making them attractive candidates for anticancer and anti-inflammatory drug development.[1] The ability to functionalize the 6-position of the 2-oxo-1,2,3,4-tetrahydroquinoline ring system allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Properties and Structural Analysis
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is primarily utilized as a reactive intermediate, generated in situ from its more stable carboxylic acid precursor. Its high reactivity is due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.
Structural Diagram
Caption: Chemical Structure of the title compound.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride | - |
| Molecular Formula | C₁₀H₈ClNO₂ | Calculated |
| Molecular Weight | 209.63 g/mol | Calculated |
| Precursor CAS No. | 70639-77-9 (for the carboxylic acid) | [2] |
| Appearance | Expected to be a moisture-sensitive solid | Inferred |
| Reactivity | Highly reactive with nucleophiles (e.g., water, alcohols, amines) | Standard Chemical Principle |
Synthesis and Handling
The synthesis of the title compound is a two-stage process: ensuring the availability of the precursor acid, followed by its conversion to the highly reactive acyl chloride.
Precursor: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
The starting material, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 70639-77-9), is commercially available from various suppliers, making it a readily accessible entry point for synthesis.[2] It is a stable, solid compound that can be stored under standard laboratory conditions.
Protocol: Conversion to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.
Expert Rationale: The choice of thionyl chloride is based on its high reactivity and the simplicity of the reaction workup. An alternative, oxalyl chloride with a catalytic amount of DMF, can be used for substrates sensitive to the harsh conditions of SOCl₂, though for this scaffold, thionyl chloride is generally sufficient. The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the product back to the carboxylic acid.
Step-by-Step Protocol:
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Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (containing CaCl₂ or Drierite) to the top of the condenser to protect the reaction from atmospheric moisture.
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Reagents: Add 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq) to the flask. Suspend the solid in an excess of thionyl chloride (SOCl₂, ~10 eq), which also serves as the solvent.
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Reaction: Gently heat the mixture to reflux (approx. 76 °C) using a heating mantle. Stir the reaction for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution and the dissolution of the starting material.
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Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a base trap to neutralize the corrosive vapors).
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Isolation: The resulting crude 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is typically obtained as a solid or oil. Due to its high reactivity, it is almost always used immediately in the next step without further purification.
Synthesis Workflow
Caption: Workflow for the synthesis of the target acyl chloride.
Safety and Handling Precautions
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Acyl Chloride: The product is a corrosive and moisture-sensitive compound. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
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Thionyl Chloride: This reagent is highly toxic, corrosive, and reacts violently with water. All operations must be performed in a well-ventilated fume hood.[4]
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Inert Atmosphere: It is crucial to carry out the reaction and handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
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Waste Disposal: Quench any residual reactive chlorides carefully with a suitable alcohol (e.g., isopropanol) before disposal according to institutional guidelines.
Applications in the Synthesis of Bioactive Molecules
The primary utility of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is as a scaffold for diversification through reactions with various nucleophiles. This allows for the rapid generation of compound libraries for high-throughput screening.
Synthesis of Amide Libraries
The reaction between the acyl chloride and a primary or secondary amine is a robust and high-yielding method for forming an amide bond. This is a cornerstone of medicinal chemistry, as the amide functional group is a key structural feature in many drugs.
Expert Rationale: This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
Step-by-Step Protocol for Amidation:
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Setup: In a fume hood, dissolve the crude 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Cool the solution to 0 °C in an ice bath.
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Addition of Nucleophile: In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (1.5 eq) in the same anhydrous solvent.
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Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
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Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure amide derivative.
Amide Library Synthesis Workflow
Caption: General workflow for creating an amide library.
Characterization of Derivatives
As the acyl chloride is used immediately, characterization is performed on the stable, purified final products (amides, esters, etc.). A combination of spectroscopic methods is used to confirm the structure and purity of these new compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of protons on the tetrahydroquinoline scaffold and the newly introduced fragment. The disappearance of the carboxylic acid proton (typically >10 ppm) and the appearance of a new amide N-H proton (typically 6-9 ppm) are key indicators.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the carbon skeleton of the molecule. The carbonyl carbon of the newly formed amide typically appears around 165-175 ppm.
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IR (Infrared) Spectroscopy: Provides information on functional groups. Key signals include the N-H stretch of the lactam (~3200 cm⁻¹), the C=O stretch of the lactam (~1650 cm⁻¹), and the C=O stretch of the new amide (~1640 cm⁻¹).
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HRMS (High-Resolution Mass Spectrometry): Used to determine the exact mass of the synthesized molecule, which confirms its elemental composition.[5]
Conclusion
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride stands out as a highly effective, albeit transient, chemical intermediate. Its value lies not in its stability but in its capacity to act as a gateway to a vast chemical space. By leveraging the well-established chemistry of acyl chlorides, researchers can efficiently synthesize diverse libraries of amides and esters built upon the medicinally significant 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. The protocols and workflows detailed in this guide provide a robust framework for scientists in drug discovery to harness the synthetic potential of this powerful building block in the quest for novel therapeutic agents.
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